3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Overview
Description
3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as MPB or MPB-PEA and is a sulfonamide derivative. The molecular formula of MPB-PEA is C22H27N2O3S, and it has a molecular weight of 409.53 g/mol.
Scientific Research Applications
Anti-Inflammatory and Analgesic Properties : In a study focused on derivatives of celecoxib, similar compounds to 3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide showed potential anti-inflammatory and analgesic activities without causing significant tissue damage in the liver, kidney, colon, and brain. This suggests potential applications in treating inflammatory conditions and pain management (Küçükgüzel et al., 2013).
Anticancer and Anti-HCV Properties : The same study by Küçükgüzel et al. (2013) also indicated that some derivatives displayed modest inhibition of HCV NS5B RdRp activity, and one compound in particular showed promising anticancer activity against 60 human tumor cell lines. This highlights the potential for these compounds in antiviral and oncological therapeutics.
Role in Plant Biology : Another study investigated small molecules with ethylene-like biological activity and found that certain benzenesulfonamides, including analogues of this compound, could induce a triple response in Arabidopsis seedlings. This research could have implications for agricultural science and plant biology (Oh et al., 2017).
Pharmacological Applications : Another compound, closely related to this compound, demonstrated effectiveness in preventing subarachnoid hemorrhage-induced cerebral vasospasm, suggesting potential applications in neurology and the treatment of specific cerebrovascular conditions (Zuccarello et al., 1996).
Carbonic Anhydrase Inhibition : A study on benzenesulfonamide-containing compounds found that they were effective inhibitors of the enzyme carbonic anhydrase, which is relevant in treating various diseases including glaucoma (Nocentini et al., 2016).
Antimicrobial Activity : Various benzenesulfonamides, including those structurally similar to this compound, have demonstrated potent antimicrobial activity. This suggests potential for these compounds in the development of new antibiotics (Carcanague et al., 2002).
Mechanism of Action
Target of Action
The primary target of 3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
The compound interacts with its target, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby suppressing the inflammatory response .
Biochemical Pathways
The key biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins and other inflammatory mediators .
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response . The compound has shown significant anti-inflammatory activity in vitro .
properties
IUPAC Name |
3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-6-5-9-18(14-16)25(22,23)20-10-11-21-12-13-24-19(15-21)17-7-3-2-4-8-17/h2-9,14,19-20H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKKFTHWVMAHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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